molecular formula C6H3F3INS B1388590 2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine CAS No. 1214324-78-3

2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine

Cat. No.: B1388590
CAS No.: 1214324-78-3
M. Wt: 305.06 g/mol
InChI Key: IYCNHJIMMXKZJF-UHFFFAOYSA-N
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Description

2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of a trifluoromethyl group, an iodine atom, and a mercapto group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with trifluoromethylating agents, iodinating agents, and thiolating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The choice of reagents, solvents, and reaction conditions is crucial to achieve high yields and purity. Advanced techniques such as continuous flow synthesis and catalytic processes may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium trifluoroacetate or trifluoromethanesulfonyl chloride for trifluoromethylation.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the mercapto group may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, and in materials science for creating advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom and mercapto group can participate in specific interactions with biological molecules .

Comparison with Similar Compounds

  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 2-Mercapto-5-(trifluoromethyl)pyridine
  • 3-Iodo-5-(trifluoromethyl)pyridine

Comparison: Compared to similar compounds, 2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups. The presence of both the mercapto and iodine groups on the pyridine ring can lead to distinct reactivity and interaction profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

3-iodo-5-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INS/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCNHJIMMXKZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=C1C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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